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molecular formula C19H31NO4 B601841 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol CAS No. 374077-88-0

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Cat. No. B601841
M. Wt: 337.46
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216943B2

Procedure details

1-(3-nitropropyl)-4-octylbenzene (43 g) and absolute ethanol (400 mL) are charged into a round bottom flask equipped with a condenser and calcium guard tube. Paraformaldehyde (43 g) and triethylamine (64.8 mL) are added. The mixture is heated to 70° C., stirred for 3 hours, and is concentrated under reduced pressure at 50° C. to obtain a solid. The solid is dissolved in ethyl acetate (300 mL), the solution is washed with cold water (2×200 mL), and the organic layer is dried over anhydrous sodium sulphate. The organic layer is concentrated under reduced pressure to obtain a yellow solid. Hexane (500 mL) is added and the mixture is cooled to −20° C. and stirred for 20 minutes. The formed solid is separated by filtration and washed with cold hexane (2×100 mL) to obtain the title compound as an off-white solid. Yield: 26 g.
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Quantity
64.8 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)([O-:3])=[O:2].[CH2:21]([OH:23])C.[CH2:24]=[O:25].C(N(CC)CC)C>C(OCC)(=O)C.CCCCCC>[N+:1]([C:4]([CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:11][CH:12]=1)([CH2:21][OH:23])[CH2:24][OH:25])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
43 g
Type
reactant
Smiles
[N+](=O)([O-])CCCC1=CC=C(C=C1)CCCCCCCC
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
C=O
Name
Quantity
64.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a condenser and calcium guard tube
CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure at 50° C.
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
the solution is washed with cold water (2×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer is dried over anhydrous sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a yellow solid
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is cooled to −20° C.
STIRRING
Type
STIRRING
Details
stirred for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The formed solid is separated by filtration
WASH
Type
WASH
Details
washed with cold hexane (2×100 mL)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[N+](=O)([O-])C(CO)(CO)CCC1=CC=C(C=C1)CCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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